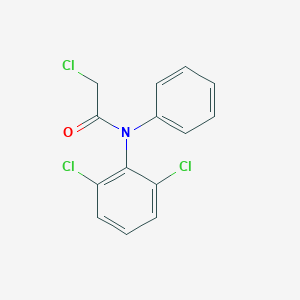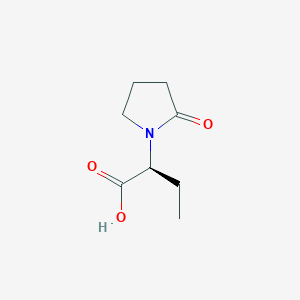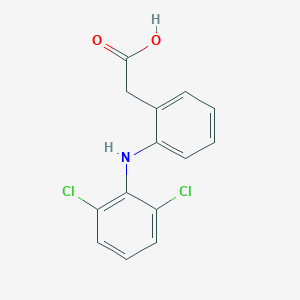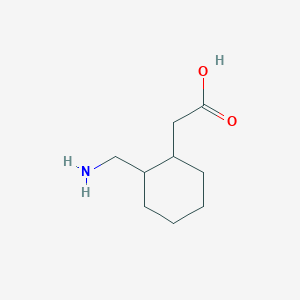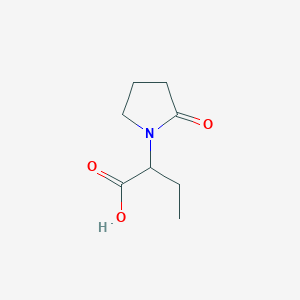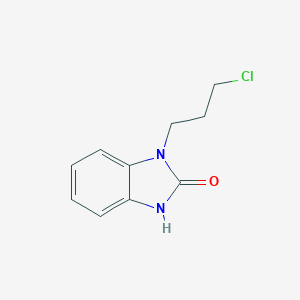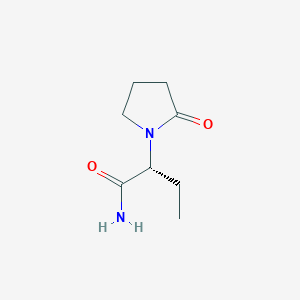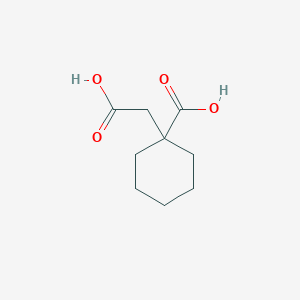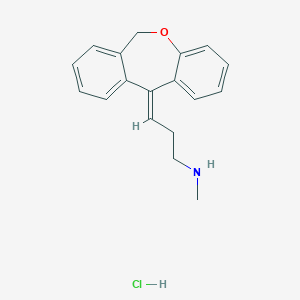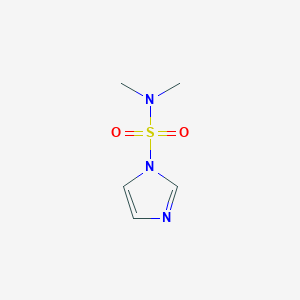
N,N-Dimethyl-1H-imidazole-1-sulfonamide
Übersicht
Beschreibung
“N,N-Dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-1H-imidazole-1-sulfonamide” involves the reaction of imidazole with triethylamine and dimethylsulfamoyl chloride. The mixture is stirred at room temperature for several hours. The precipitates are then removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is subjected to azeotropic distillation with hexane to yield the compound .Physical And Chemical Properties Analysis
“N,N-Dimethyl-1H-imidazole-1-sulfonamide” is a solid at 20°C. It has a melting point of 49°C and a boiling point of 100°C at 0.5 mmHg. It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Identification in Agrochemicals
N,N-Dimethyl-1H-imidazole-1-sulfonamide has been identified as an impurity in agrochemicals like the fungicide "cyazofamid." Its presence is significant for the efficacy and safety of such chemicals towards public health. The compound was characterized using techniques like NMR, LC/HRMS, MS/MS, and single crystal XRD analysis (Kannoujia et al., 2023).
Synthesis of Quinoxaline Derivatives
In the field of organic chemistry, N,N-Dimethyl-1H-imidazole-1-sulfonamide is involved in the synthesis of N-heterocycle-fused quinoxalines, demonstrating its utility in creating complex organic compounds. This synthesis uses dimethyl sulfoxide as both a reactant and a solvent, yielding a range of products (Xie et al., 2017).
Synthesis of Sulfonyl Azides
This compound plays a role in synthesizing sulfonyl azides from primary sulfonamides, using imidazole-1-sulfonyl azide hydrogen sulfate. This method is efficient, experimentally simple, and high-yielding, not requiring Cu salts (Stevens et al., 2014).
Role in Tautomeric Studies
In the study of molecular conformations and tautomeric forms, which are crucial for understanding pharmaceutical and biological activities, N,N-Dimethyl-1H-imidazole-1-sulfonamide derivatives have been used. These studies often employ spectroscopic methods like infrared and nuclear magnetic resonance (Erturk et al., 2016).
Catalysis in Organic Reactions
This compound is used in the design and synthesis of various organic reactions, such as the synthesis of sulfonamides and 1,3-oxazine-2,4-diones, demonstrating its versatility in organic chemistry (Alizadeh et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWNBMOJMMXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327908 | |
| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
CAS RN |
78162-58-0 | |
| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylsulfamoyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
